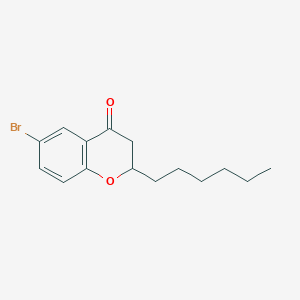

6-Bromo-2-hexylchroman-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-2-hexylchroman-4-one is a chroman-4-one derivative characterized by a bromine substituent at position 6 and a hexyl chain at position 2. Chroman-4-one consists of a bicyclic structure with a saturated oxygen-containing pyran ring fused to a benzene ring. The hexyl group at position 2 contributes to increased lipophilicity compared to shorter alkyl chains or aromatic substituents, which may influence solubility, membrane permeability, and bioavailability in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-hexylchroman-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable chromanone precursor. The synthetic route can be summarized as follows:

Bromination: The starting material, 2-hexylchroman-4-one, is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like dichloromethane at room temperature.

Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-hexylchroman-4-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The chromanone ring can be oxidized to form corresponding chromone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the chromanone ring can be reduced to form chromanol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

Substitution: 6-Amino-2-hexylchroman-4-one, 6-Thio-2-hexylchroman-4-one.

Oxidation: 6-Bromo-2-hexylchromone.

Reduction: 6-Bromo-2-hexylchromanol.

Scientific Research Applications

6-Bromo-2-hexylchroman-4-one has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, such as anti-inflammatory and anticancer compounds.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-hexylchroman-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the hexyl group contribute to its binding affinity and selectivity towards molecular targets. For example, it may inhibit enzymes by forming covalent bonds with active site residues or by blocking substrate access.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Bromo-2-hexylchroman-4-one with structurally related brominated chromanones, coumarins, and benzopyranones. Key differences in substituent positions, molecular properties, and functional groups are highlighted.

Structural and Physico-Chemical Comparisons

Table 1: Comparative Analysis of Brominated Chromanones and Analogues

*Calculated molecular weight for illustrative purposes.

Key Observations:

Substituent Effects on Lipophilicity :

- The hexyl group in this compound significantly increases lipophilicity compared to methyl (e.g., 6-Bromo-7-methylchroman-4-one, ) or aromatic substituents (e.g., 6-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, ). This property may favor applications in lipid-rich environments or drug delivery systems.

- Polar groups like hydroxyl (6-Bromo-4-hydroxycoumarin, ) or methoxy () reduce lipophilicity but enhance solubility in aqueous media.

Halogenation Patterns: Bromine at position 6 is a common feature in all listed compounds, suggesting this position is synthetically accessible for further functionalization.

Backbone Differences :

- Chroman-4-one derivatives (e.g., ) possess a saturated pyran ring, enhancing stability against oxidation compared to unsaturated coumarins (chromen-2-ones, ).

Research Findings and Implications

While direct studies on this compound are absent in the evidence, inferences can be drawn from analogues:

- Synthetic Utility: Brominated chromanones are often intermediates in medicinal chemistry. For example, 6-Bromo-7-methylchroman-4-one () could serve as a precursor for anti-inflammatory agents, while 6-Bromo-4-hydroxycoumarin () is a key scaffold in anticoagulant research.

- Biological Activity : The hexyl chain in the target compound may improve cell penetration, similar to lipophilic substituents in bioactive coumarins ().

- Thermodynamic Stability : Saturated chroman-4-ones (e.g., ) are generally more stable than unsaturated coumarins (), which may influence storage and reaction conditions.

Biological Activity

6-Bromo-2-hexylchroman-4-one is a compound belonging to the class of chromanones, which have garnered attention for their diverse biological activities. This article explores the biological activity, mechanisms, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 6-position and a hexyl group at the 2-position of the chromanone skeleton. The presence of these substituents influences its solubility, lipophilicity, and, consequently, its biological activity.

Antimicrobial Activity

Research indicates that compounds within the chromanone class exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of chromanones can inhibit bacterial growth through various mechanisms, such as disrupting membrane integrity or inhibiting key enzymes involved in bacterial metabolism .

Table 1: Antimicrobial Activity of Chromanone Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Disruption of bacterial membrane potential |

| 4-Hydroxychromanone | 12.5 μg/mL | Inhibition of DNA topoisomerase IV |

| 5-Hydroxychromanone | 0.39 μg/mL | Membrane potential dissipation |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study: Anti-inflammatory Activity Assessment

In a controlled study, the compound was administered to animal models exhibiting symptoms of inflammation. Results indicated a significant reduction in swelling and pain markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the hexyl group enhances membrane penetration, leading to disruption of bacterial cell membranes.

- Enzyme Inhibition : The compound has been noted to inhibit enzymes such as DNA topoisomerase IV, which is crucial for bacterial DNA replication .

- Cytokine Modulation : It modulates the expression of inflammatory cytokines, potentially impacting autoimmune responses .

Pharmacokinetics and Toxicity

Preliminary studies on the pharmacokinetics of this compound suggest favorable absorption characteristics; however, detailed toxicity profiles are still under investigation. Initial assessments indicate low toxicity levels in vitro, but further in vivo studies are necessary to establish safety margins for therapeutic use.

Properties

Molecular Formula |

C15H19BrO2 |

|---|---|

Molecular Weight |

311.21 g/mol |

IUPAC Name |

6-bromo-2-hexyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H19BrO2/c1-2-3-4-5-6-12-10-14(17)13-9-11(16)7-8-15(13)18-12/h7-9,12H,2-6,10H2,1H3 |

InChI Key |

FXQOXDPJRGMDDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CC(=O)C2=C(O1)C=CC(=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.